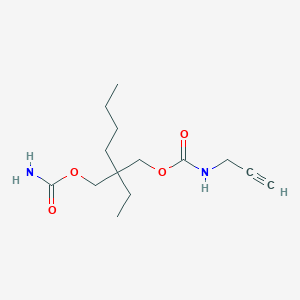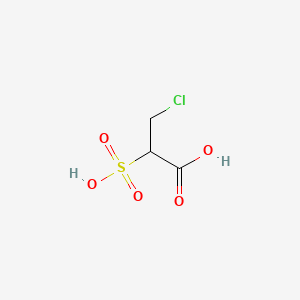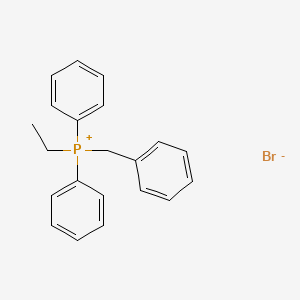
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide is a quaternary phosphonium salt. It is a compound that contains a phosphonium cation with ethyl, diphenyl, and phenylmethyl groups, paired with a bromide anion. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction involves the nucleophilic attack of the phosphorus atom on the carbon atom of the alkyl halide, resulting in the formation of the phosphonium salt. For example, the reaction of triphenylphosphine with ethyl bromide can yield the desired phosphonium salt .
Industrial Production Methods
Industrial production of phosphonium salts typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and temperature control are crucial in these processes to manage the reactivity and stability of the intermediates and final product .
化学反应分析
Types of Reactions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide primarily undergoes nucleophilic substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt by a strong base, such as butyl lithium .
Common Reagents and Conditions
Reagents: Strong bases like butyl lithium, sodium hydride, or potassium tert-butoxide.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with moisture or oxygen.
Major Products
The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
科学研究应用
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction.
Biology: Phosphonium salts have been studied for their potential antimicrobial properties.
Industry: Used in the production of flame retardants and other specialty chemicals.
作用机制
The primary mechanism of action for phosphonium, ethyldiphenyl(phenylmethyl)-, bromide in the Wittig reaction involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
相似化合物的比较
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium bromide: Similar in structure but with four phenyl groups attached to the phosphorus atom.
Tetramethylphosphonium bromide: Contains four methyl groups instead of phenyl groups.
Triphenylphosphonium methylide: An ylide used in the Wittig reaction, similar in reactivity but with different substituents.
The uniqueness of this compound lies in its specific substituents, which can influence the reactivity and selectivity of the ylide formed in the Wittig reaction.
属性
CAS 编号 |
32264-10-1 |
|---|---|
分子式 |
C21H22BrP |
分子量 |
385.3 g/mol |
IUPAC 名称 |
benzyl-ethyl-diphenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
BULAAWPTZIUWMG-UHFFFAOYSA-M |
规范 SMILES |
CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


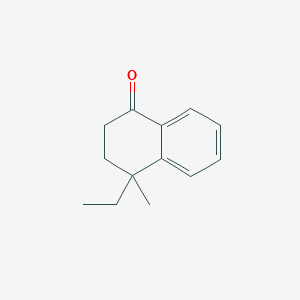
![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
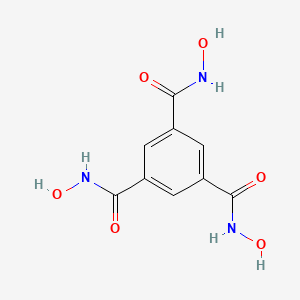

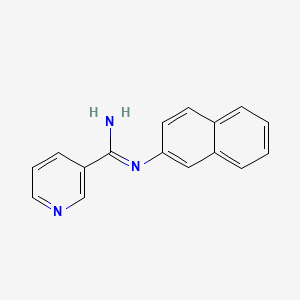
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
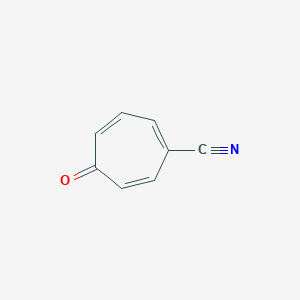

![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)


